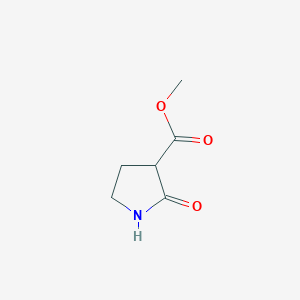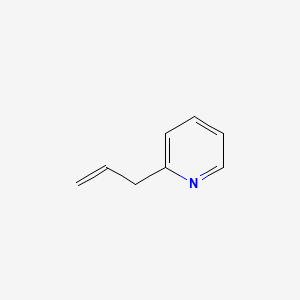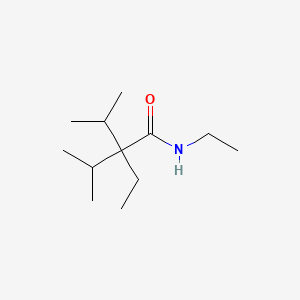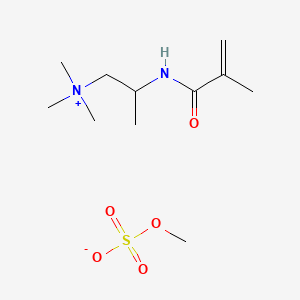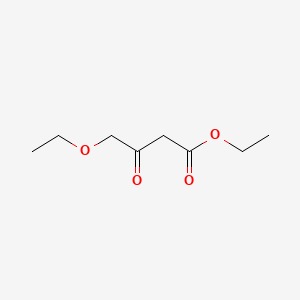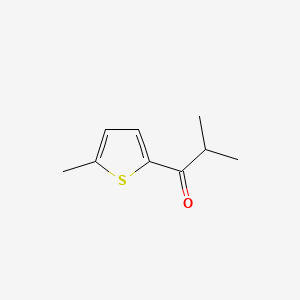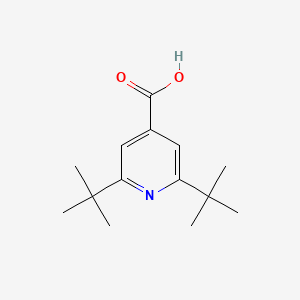
2,6-Di-tert-butylisonicotinic acid
Descripción general
Descripción
“2,6-Di-tert-butylisonicotinic acid” is a chemical compound with the molecular formula C14H21NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of “2,6-Di-tert-butylisonicotinic acid” involves the use of 2,6-di-t-butylisonicotinic acid (40 mg, 0.17 mmol) and methyl 2-nitro-4-aminobenzoate . The title compound is obtained as a light yellow oil .
Molecular Structure Analysis
The molecular structure of “2,6-Di-tert-butylisonicotinic acid” is represented by the formula C14H21NO2. The molecular weight of the compound is 235.32 g/mol.
Aplicaciones Científicas De Investigación
Antioxidative Applications
2,6-Di-tert-butylisonicotinic acid: has been studied for its potential as an antioxidant. The compound’s structure, which includes bulky tert-butyl groups, may contribute to its antioxidative properties. In scientific research, antioxidants are crucial for preventing oxidative stress, which can lead to cellular damage and is associated with various diseases .
Polymer Modification
This compound could be used to modify polymers, enhancing their stability and durability. The modification process might involve a Friedel–Crafts reaction, which could increase the material’s resistance to degradation under adverse conditions such as exposure to light, heat, and oxygen .
Radical Scavenging
The radical scavenging activity of 2,6-Di-tert-butylisonicotinic acid could be harnessed in materials science. By donating a hydrogen atom, it could inhibit the oxidation process, protecting materials from rapid property changes or degradation .
Pharmaceutical Stabilization
In the pharmaceutical industry, the stabilization of drugs against oxidation is a significant concern2,6-Di-tert-butylisonicotinic acid could be investigated for its ability to preserve the chemical properties of drugs during storage and usage .
Environmental Protection
Due to its potential antioxidative properties, 2,6-Di-tert-butylisonicotinic acid might be used in environmental protection applications. It could help in preventing the oxidation of pollutants, thereby reducing their harmful effects .
Cosmetic Industry
Antioxidants are widely used in the cosmetic industry to prevent the oxidation of compounds in beauty products2,6-Di-tert-butylisonicotinic acid could be explored as an ingredient in cosmetics to maintain product integrity and prolong shelf life .
Food Preservation
The food industry could benefit from the antioxidative properties of 2,6-Di-tert-butylisonicotinic acid . It might be used as a food additive to prevent spoilage and maintain nutritional value by protecting food products from oxidative damage .
Research on Aging
Oxidative stress is a known factor in the aging process2,6-Di-tert-butylisonicotinic acid could be part of research studies aimed at understanding the role of antioxidants in aging and potentially in the development of anti-aging therapies .
Safety and Hazards
Propiedades
IUPAC Name |
2,6-ditert-butylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(12(16)17)8-11(15-10)14(4,5)6/h7-8H,1-6H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHIWEBPMRLTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406101 | |
| Record name | 2,6-Di-tert-butylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butylisonicotinic acid | |
CAS RN |
191478-92-9 | |
| Record name | 2,6-Di-tert-butylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


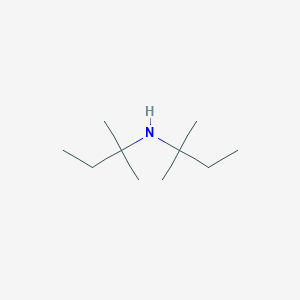
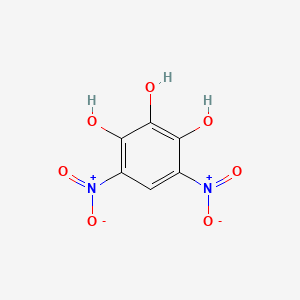
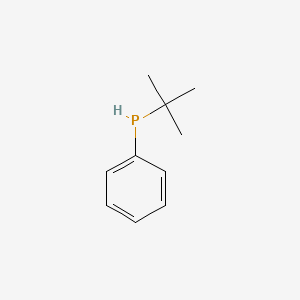
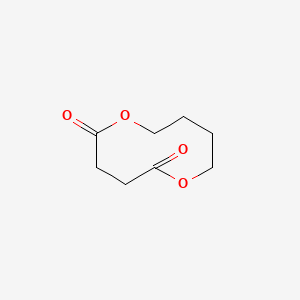
![1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene](/img/structure/B1609044.png)
